5,6-Dichloronicotinic acid

Vue d'ensemble

Description

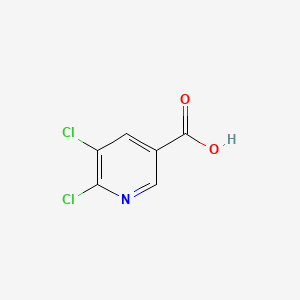

5,6-Dichloronicotinic acid is an organic compound with the molecular formula C6H3Cl2NO2. It is a derivative of nicotinic acid, where two chlorine atoms are substituted at the 5th and 6th positions of the pyridine ring. This compound appears as a white to off-white crystalline powder and is known for its applications in various chemical and pharmaceutical processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5,6-Dichloronicotinic acid can be synthesized through the hydrolysis of ethyl 5,6-dichloronicotinate. The process involves the following steps:

- A mixture of ethyl 5,6-dichloronicotinate and aqueous sodium hydroxide in a solvent mixture of tetrahydrofuran, methanol, and water is stirred at room temperature for 0.5 hours.

- The mixture is then acidified with hydrochloric acid to a pH of around 2.

- The resulting mixture is extracted with ether, and the organic layer is washed with water, dried over sodium sulfate, and concentrated to yield this compound as a white solid with a yield of 91% .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 5,6-Dichloronicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Oxidation and Reduction Reactions: The carboxylic acid group can undergo oxidation to form corresponding anhydrides or reduction to form alcohols.

Acylation Reactions: The compound can react with acetic anhydride in the presence of pyridine to form acylated derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents like amines or thiols in the presence of a base.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Acylation Reactions: Acetic anhydride and pyridine.

Major Products:

- Substituted derivatives with various functional groups.

- Oxidized or reduced forms of the compound.

- Acylated derivatives .

Applications De Recherche Scientifique

Synthesis of 5,6-Dichloronicotinic Acid

This compound can be synthesized through several methods. The most notable method involves the reaction of 6-hydroxynicotinic acid with acid chlorides, followed by chlorination with chlorine gas and hydrolysis. This method yields approximately 60% of the product with a purity of about 95%, which can be further increased to 99% through recrystallization .

Synthesis Process Overview

| Step | Description |

|---|---|

| 1 | React 6-hydroxynicotinic acid with an acid chloride to form 6-hydroxynicotinoyl chloride. |

| 2 | Chlorinate the product using chlorine gas to obtain 5-chloro-6-hydroxynicotinoyl chloride. |

| 3 | React the chlorinated product again with an acid chloride to yield 5,6-dichloronicotinoyl chloride. |

| 4 | Hydrolyze the final product to obtain this compound. |

Biological Activities

This compound exhibits several biological activities that make it valuable in pharmaceutical research.

Inhibition of Acetylcholinesterase

One of the critical applications of this compound is its role as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. This inhibition is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease. Studies indicate that derivatives of this compound can significantly inhibit AChE activity at low concentrations, suggesting potential therapeutic benefits .

Cytotoxicity Studies

Research has shown that certain derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro cytotoxicity assays have demonstrated that compounds derived from this acid can reduce cell viability in a dose-dependent manner, indicating their potential as anticancer agents .

Agricultural Applications

In addition to its pharmaceutical relevance, this compound is utilized in agricultural applications as a pesticide and herbicide precursor. Its synthesis allows for modifications that enhance its efficacy against specific pests while minimizing environmental impact.

Case Study 1: Pharmaceutical Development

A recent study focused on synthesizing new cyclopentaquinoline derivatives using this compound as a starting material. The derivatives were tested for their ability to inhibit AChE and showed promising results in reducing enzyme activity significantly compared to control groups . This highlights the compound's utility as a building block for developing new therapeutic agents.

Case Study 2: Agricultural Efficacy

Another case study evaluated the effectiveness of formulations containing derivatives of this compound against common agricultural pests. Results indicated a marked reduction in pest populations when treated with these formulations compared to untreated controls, demonstrating the compound's potential as an environmentally friendly pesticide .

Mécanisme D'action

The mechanism of action of 5,6-dichloronicotinic acid involves its interaction with specific molecular targets, such as enzymes. For instance, it has been shown to inhibit the catalysis of acetylcholine chloride, which is significant in the context of Alzheimer’s disease. The inhibition occurs through the hydrolysis step of the compound by magnesium chloride in hexane solution . Additionally, the compound’s acylation reaction proceeds when it reacts with acetic anhydride in the presence of pyridine .

Comparaison Avec Des Composés Similaires

- 2,3-Dichloropyridine-5-carboxylic acid

- 5-Chloro-6-iodonicotinic acid

- 5-Chloronicotinic acid

Comparison: 5,6-Dichloronicotinic acid is unique due to the specific positioning of chlorine atoms on the pyridine ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it exhibits unique inhibitory effects on certain enzymes and has specific applications in the synthesis of industrial chemicals and potential therapeutic agents .

Activité Biologique

5,6-Dichloronicotinic acid (DCNA), a dihalonicotinic acid derivative, has garnered attention in recent years due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data.

- Molecular Formula : CHClNO

- Molecular Weight : 192 g/mol

- CAS Number : 41667-95-2

- Appearance : White to off-white crystalline powder

DCNA is synthesized through various methods, including the oxidation of 5,6-dichloro-3-picoline. Its unique structure contributes to its biological activity, particularly in inhibiting certain enzymes and modulating neuroprotective pathways.

1. Enzyme Inhibition

DCNA has been identified as a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes involved in neurotransmission. The inhibition of these enzymes is significant in the context of Alzheimer's disease (AD) treatment:

- IC Values:

- AChE: 0.067 μM

- BuChE: Similar potency observed

In a study involving tetrahydroacridine derivatives combined with DCNA, the compounds exhibited promising results as multifunctional AChE inhibitors, suggesting potential for AD therapy .

2. Neuroprotective Effects

Research indicates that DCNA may exert neuroprotective effects against oxidative stress, which is implicated in neurodegenerative diseases:

- Experimental Findings :

This suggests that while DCNA has potential as an AChE inhibitor, its direct neuroprotective capabilities may be limited under certain conditions.

3. Antioxidant Activity

Despite its role in enzyme inhibition, DCNA's antioxidant properties appear to be minimal:

- In comparative studies using DPPH and ABTS assays, DCNA did not exhibit significant radical scavenging activity . This indicates that while it may modulate certain pathways related to oxidative stress, it does not act as a strong antioxidant.

Table 1: Summary of Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5,6-dichloronicotinic acid, and how can purity be validated?

- Methodological Answer : A palladium-catalyzed carbonylation reaction is commonly employed. For example, using this compound in ethanol with PdCl₂(PPh₃)₂ and DPPB under CO pressure (4.0 MPa) at 135°C yields derivatives like 5-chloro-6-ethoxycarbonyl nicotinic acid with 76% efficiency . Purity validation requires ¹H-NMR analysis (e.g., δ 9.02 for aromatic protons) and HPLC to confirm >98% purity, as referenced in synthetic protocols .

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Key techniques include:

- ¹H-NMR : Aromatic protons appear as doublets at δ 9.02 and 8.44, with ethoxy groups showing signals at δ 4.42 (quartet) and 1.33 (triplet) for ethyl esters .

- LC-MS : Molecular ion peaks at m/z 192.0 ([M+H]⁺) confirm the molecular formula C₆H₃Cl₂NO₂ .

- Elemental Analysis : Cl content should align with theoretical values (36.8% for C₆H₃Cl₂NO₂) .

Advanced Research Questions

Q. How can regiochemical control be achieved during functionalization of this compound?

- Methodological Answer : Regioselectivity depends on steric and electronic factors. For alkoxylation, bulky alcohols (e.g., isopentanol) preferentially substitute the C6-Cl group due to lower steric hindrance. Catalytic systems like PdCl₂(PPh₃)₂ with DIPEA enhance selectivity, as shown in the synthesis of 6-chloro-2-(isopentyloxy)nicotinic acid . Confirmation requires comparative ¹H-NMR analysis of coupling patterns after hydrogenolysis .

Q. What are the challenges in detecting this compound derivatives in environmental samples?

- Methodological Answer : Derivatives like 6-CNA (6-chloro-nicotinic acid) are polar and require advanced extraction techniques:

- SPE (Solid-Phase Extraction) : Use C18 cartridges with methanol/water eluents.

- LC-MS/MS : Employ multiple reaction monitoring (MRM) for trace quantification (LOQ < 0.1 ppb).

Contradictions in recovery rates (e.g., 70–120%) across studies may arise from matrix effects, necessitating isotope-labeled internal standards (e.g., d₄-6-CNA) for correction .

Q. How does this compound serve as a precursor in oncology drug development?

- Methodological Answer : It is a key intermediate in synthesizing AZD8055, an mTOR inhibitor. The process involves:

- Step 1 : Alkaline hydrolysis (NaOH, 120°C) to generate 6-chloronicotinic acid.

- Step 2 : Coupling with piperidin-3-yl acetate via Pd-mediated cross-coupling (23–99% yield) .

Critical quality attributes (CQAs) include residual Pd levels (<10 ppm), verified by ICP-MS .

Q. How should researchers address contradictions in reported yields for this compound derivatives?

- Methodological Answer : Discrepancies (e.g., 38–99% yields in alkoxylation reactions) often stem from:

- Catalyst Loading : Higher PdCl₂(PPh₃)₂ concentrations (>5 mol%) improve yields but increase costs .

- Reaction Solvents : Polar aprotic solvents (DMF vs. THF) alter reaction kinetics.

Mitigation involves Design of Experiments (DoE) to optimize parameters and reporting detailed protocols (e.g., inert atmosphere, stirring rate) to ensure reproducibility .

Q. Methodological Guidelines

Q. How to design experiments for studying structure-activity relationships (SAR) of this compound analogs?

- Answer :

- Variable Selection : Systematically modify substituents at C2, C4, and C6 positions.

- Biological Assays : Use kinase inhibition assays (e.g., mTOR for AZD8055) with IC₅₀ determination.

- Computational Modeling : Perform DFT calculations to correlate electronic properties (HOMO/LUMO) with activity .

Q. What statistical methods are appropriate for analyzing dose-response data in this compound studies?

- Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- ANOVA : Compare mean IC₅₀ values across analogs with post-hoc Tukey tests.

Report confidence intervals (95%) and p-values to address variability .

Propriétés

IUPAC Name |

5,6-dichloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNRLTTNKVLFZJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20289779 | |

| Record name | 5,6-Dichloronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41667-95-2 | |

| Record name | 5,6-Dichloronicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41667-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 63885 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041667952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 41667-95-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-Dichloronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.